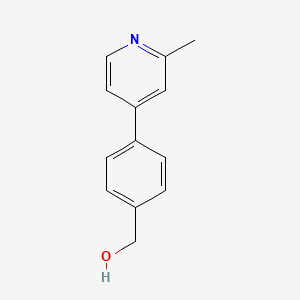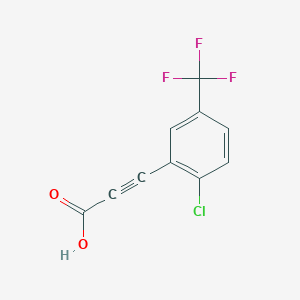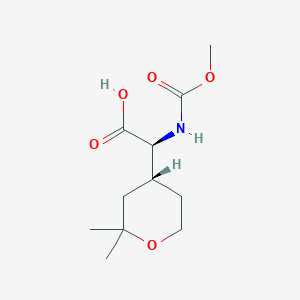
(S)-2-((R)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a tetrahydropyran ring and a methoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid typically involves multiple steps. One common approach is the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets (S)-2-(®-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid apart from similar compounds is its unique combination of functional groups and stereochemistry
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(2S)-2-[(4R)-2,2-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2)6-7(4-5-17-11)8(9(13)14)12-10(15)16-3/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChI-Schlüssel |
ARVYNIUWNHGVMK-SFYZADRCSA-N |
Isomerische SMILES |
CC1(C[C@@H](CCO1)[C@@H](C(=O)O)NC(=O)OC)C |
Kanonische SMILES |
CC1(CC(CCO1)C(C(=O)O)NC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


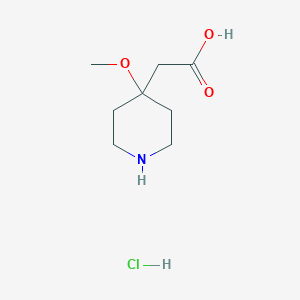
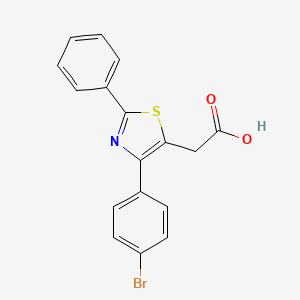
![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
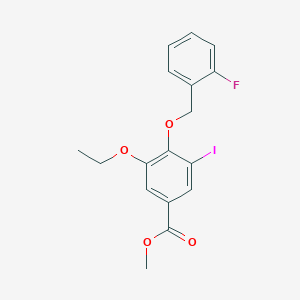
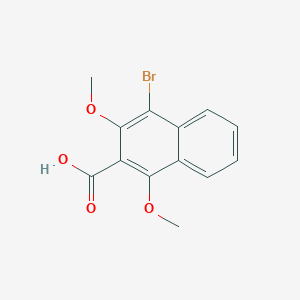
![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
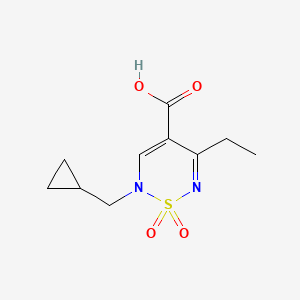
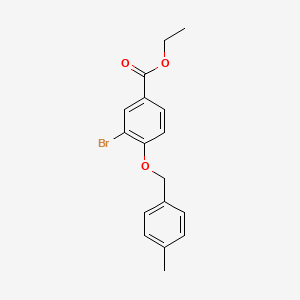
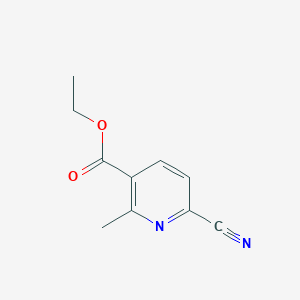
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)

![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
